Soya oil fatty acids
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Overview
Description
Soya oil fatty acids are derived from soybean oil, which is extracted from the seeds of the soybean plant (Glycine max). These fatty acids are primarily composed of triglycerides, which are esters formed from glycerol and three fatty acid molecules. The major fatty acids present in soybean oil include linoleic acid (Omega-6), alpha-linolenic acid (Omega-3), oleic acid, palmitic acid, and stearic acid . This compound are widely used in various industries due to their beneficial properties, such as being a rich source of polyunsaturated fats.
Mechanism of Action
Target of Action
Soya oil fatty acids primarily target the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) . PPAR-alpha is a key regulator of lipid metabolism and inflammation, and it plays a significant role in maintaining energy homeostasis .
Mode of Action
Soya oil is broken down into free fatty acids that activate PPAR-alpha . This activation regulates the hepatic CYP4A1, an enzyme that hydroxylates saturated and unsaturated fatty acids . Soya oil also prevents the up/downregulation of efflux transporters and maintains mRNA levels of hepatic antioxidant enzymes .
Biochemical Pathways
The major unsaturated fatty acids in soya oil triglycerides are the polyunsaturates alpha-linolenic acid (C-18:3), 7-10%, and linoleic acid (C-18:2), 51%; and the monounsaturate oleic acid (C-18:1), 23% . The enzymes involved in the desaturation of oleic acid to linoleic acid is ∆12 oleate desaturase (FAD2), and then linoleic acid to linolenic acid is ω-3-Fatty Acid Desaturase (FAD3) . These fatty acids are involved in various metabolic pathways, including lipid biosynthesis .
Pharmacokinetics
The pharmacokinetics of this compound involve their breakdown into free fatty acids that activate PPAR-alpha . .
Result of Action
The activation of PPAR-alpha by this compound leads to the regulation of hepatic CYP4A1 . This results in the hydroxylation of saturated and unsaturated fatty acids, which can influence various physiological processes, including inflammation and energy homeostasis . Additionally, this compound help maintain the mRNA levels of hepatic antioxidant enzymes, which can have protective effects against oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, high temperatures during the seed-filling stage can affect the concentration of polyunsaturated fatty acids in soya oil . This can lead to seeds with lower concentrations of the polyunsaturated fatty acids, linoleic, and linolenic acids, and higher concentrations of oleic acid . Understanding these environmental influences can help in predicting the phenotype of this compound in given environments and estimating genotype by environment interactions .
Biochemical Analysis
Biochemical Properties
Soya oil fatty acids are integral to numerous biochemical reactions. Linoleic acid, a polyunsaturated omega-6 fatty acid, is essential for the synthesis of acylceramides, which are crucial for maintaining the skin barrier . Oleic acid, a monounsaturated omega-9 fatty acid, is involved in the formation of the hydrolipidic film on the skin, providing protection against environmental stressors . Alpha-linolenic acid, an omega-3 fatty acid, is a precursor for the synthesis of eicosanoids, which are signaling molecules that modulate inflammatory responses .
These fatty acids interact with various enzymes and proteins. For instance, linoleic acid is a substrate for the enzyme delta-6-desaturase, which converts it into gamma-linolenic acid, a precursor for anti-inflammatory eicosanoids . Oleic acid interacts with stearoyl-CoA desaturase, an enzyme that catalyzes the formation of monounsaturated fats from saturated fats . Alpha-linolenic acid is converted by cyclooxygenase and lipoxygenase enzymes into eicosanoids that play roles in inflammation and immunity .
Cellular Effects
This compound influence various cellular processes. Linoleic acid enhances cell membrane fluidity and function, impacting cell signaling pathways and gene expression . It is involved in the synthesis of ceramides, which are essential for maintaining the integrity of the skin barrier and preventing water loss . Oleic acid modulates the expression of genes involved in lipid metabolism and inflammation . Alpha-linolenic acid affects cellular metabolism by being converted into bioactive lipid mediators that regulate inflammatory responses .
In adipocytes, linoleic acid promotes the differentiation of preadipocytes into mature adipocytes, influencing fat storage and metabolism . In keratinocytes, it enhances the synthesis of ceramides, improving skin hydration and barrier function . Alpha-linolenic acid has been shown to reduce the production of pro-inflammatory cytokines in immune cells, thereby modulating immune responses .
Molecular Mechanism
At the molecular level, this compound exert their effects through various mechanisms. Linoleic acid binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation . Oleic acid activates sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control the expression of genes involved in lipid biosynthesis . Alpha-linolenic acid is converted into eicosanoids that bind to G-protein-coupled receptors, initiating signaling cascades that modulate inflammatory responses .
These fatty acids also influence enzyme activity. Linoleic acid inhibits the activity of delta-5-desaturase, an enzyme involved in the synthesis of pro-inflammatory eicosanoids . Oleic acid enhances the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis . Alpha-linolenic acid inhibits the activity of cyclooxygenase-2, reducing the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Linoleic acid is relatively stable but can undergo oxidation, leading to the formation of reactive oxygen species that can damage cellular components . Oleic acid is more resistant to oxidation but can still degrade over time, affecting its biological activity . Alpha-linolenic acid is highly susceptible to oxidation, which can reduce its efficacy and lead to the production of harmful byproducts .
Long-term studies have shown that continuous exposure to linoleic acid can enhance skin barrier function and reduce transepidermal water loss . Oleic acid has been observed to maintain its effects on lipid metabolism and inflammation over extended periods . Alpha-linolenic acid’s anti-inflammatory effects can diminish over time due to its instability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of linoleic acid have been shown to improve skin barrier function and reduce inflammation . High doses can lead to excessive production of pro-inflammatory eicosanoids, exacerbating inflammation . Oleic acid at moderate doses enhances lipid metabolism and reduces inflammation, but high doses can lead to lipid accumulation and metabolic disturbances . Alpha-linolenic acid at low doses exerts anti-inflammatory effects, while high doses can cause oxidative stress and cellular damage .
In animal models, linoleic acid has been shown to promote wound healing and improve skin hydration at optimal doses . Oleic acid enhances insulin sensitivity and reduces adiposity at moderate doses . Alpha-linolenic acid reduces the severity of inflammatory diseases at low doses but can have adverse effects at high doses due to its instability .
Metabolic Pathways
This compound are involved in various metabolic pathways. Linoleic acid is metabolized by the enzyme delta-6-desaturase into gamma-linolenic acid, which is further converted into anti-inflammatory eicosanoids . Oleic acid is synthesized from stearic acid by the enzyme stearoyl-CoA desaturase and is involved in the formation of triglycerides and phospholipids . Alpha-linolenic acid is converted by cyclooxygenase and lipoxygenase enzymes into eicosanoids that regulate inflammation and immune responses .
These fatty acids also affect metabolic flux. Linoleic acid increases the flux through the ceramide synthesis pathway, enhancing skin barrier function . Oleic acid increases the flux through the fatty acid synthesis pathway, promoting lipid accumulation . Alpha-linolenic acid modulates the flux through the eicosanoid synthesis pathway, reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of soya oil fatty acids typically involves the extraction of soybean oil followed by hydrolysis or transesterification to release the fatty acids. The extraction process includes cleaning, cracking, dehulling, heating, and pressing the soybeans to extract the oil . The oil is then refined through processes such as degumming, neutralization, bleaching, and deodorization.
Industrial Production Methods: Another method involves the enzymatic hydrolysis of glycerides and phospholipids using lipases and phospholipases, which results in free fatty acids suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Soya oil fatty acids undergo several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the fatty acids, converting unsaturated fatty acids to saturated ones.
Substitution: This reaction involves the replacement of one functional group in the fatty acid molecule with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and formic acid, with sulfuric acid as a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Epoxidized Soybean Oil: Formed through the epoxidation of soybean oil using hydrogen peroxide and formic acid.
Hydrogenated Soybean Oil: Formed through the reduction of unsaturated fatty acids to saturated fatty acids.
Scientific Research Applications
Soya oil fatty acids have a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Sunflower oil fatty acids
- Olive oil fatty acids
- Palm oil fatty acids
- Canola oil fatty acids
Properties
CAS No. |
8001-22-7 |
---|---|
Molecular Formula |
UNKNOWN |
Origin of Product |
United States |
Q1: What are the key findings regarding the impact of dietary soya oil fatty acids on milk production in cows?
A1: Research indicates that feeding dairy cows with free and protected soya oil, as well as this compound, influences the fatty acid profile of their milk []. Specifically, the presence of trans-18:1 fatty acids and polyunsaturated fatty acids in the milk provides insights into rumen conditions. Additionally, changes in citrate levels in milk can be used to evaluate the impact of this compound on fatty acid synthesis within the mammary gland [].
Q2: How are this compound utilized in the synthesis of alkyd resins?
A2: this compound serve as a key component in the production of alkyd resins, particularly those used in baked enamels and polyurethane paints [, ]. These resins are synthesized through a catalytic esterification process, often employing inexpensive materials like castor oil fatty acid and crude terephthalic acid, with hypophosphorous acid acting as a catalyst []. This method offers cost advantages over traditional alkyd production using soya oil fatty acid and phthalic anhydride [].
Q3: What is the role of monoethanolamine in reactions involving this compound?
A3: Monoethanolamine reacts with this compound in the presence of an alkali catalyst to produce soya oil fatty acid monoethanolamine []. This reaction is influenced by factors such as temperature, reaction time, and catalyst concentration. For instance, using sodium methoxide (NaOCH3) as the catalyst at 130°C for 3 hours resulted in high conversion rates of monoethanolamine [].
Q4: Are there any efforts to model the transesterification process of used soya oil for biodiesel production?
A6: Researchers have developed empirical models to understand the kinetics of transesterification when producing biodiesel from used soya oil []. By applying rate laws to the three-step reversible reaction scheme, they derived forward and reverse rate constants. These models help identify the rate-limiting step and calculate activation energy, ultimately aiding in the optimization of biodiesel production processes [].
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